

Application Notes and Protocols: Formulation of Antigens with MF59 Adjuvant

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MF59 is a potent, oil-in-water emulsion adjuvant licensed for use in human vaccines, most notably seasonal and pandemic influenza vaccines.[1][2] It is composed of squalene oil (4.3% v/v), stabilized by the non-ionic surfactants Tween 80 (0.5% v/v) and Span 85 (0.5% v/v) in a citrate buffer.[1][3] A key aspect of MF59's application in vaccine development is that it is formulated with the antigen as a stable emulsion, rather than being chemically conjugated to it. The mechanism of action of MF59 does not rely on a direct covalent linkage to the antigen. Instead, it creates a localized, immunocompetent environment at the injection site that enhances the immune response.[4][5]

This document provides detailed application notes on the mechanism of MF59 and protocols for the formulation of protein antigens with MF59-like adjuvants for research and preclinical development.

Mechanism of Action of MF59

The adjuvant effect of MF59 is a multi-step process that enhances both humoral and cellular immunity:

• Creation of an Immunocompetent Environment: Upon injection, the MF59 emulsion induces a transient and localized inflammatory response. This is characterized by the release of

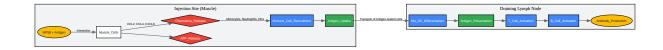


chemokines (such as CCL2, CCL4, CXCL8) and cytokines from local cells.[6][7]

- Recruitment of Immune Cells: The chemokine gradient attracts a rapid influx of innate immune cells, including neutrophils, monocytes, macrophages, and dendritic cells (DCs), to the injection site.[7][8]
- Enhanced Antigen Uptake and Transport: These recruited antigen-presenting cells (APCs) efficiently take up the co-administered antigen. MF59 has been shown to increase the number of antigen-loaded leukocytes that migrate to the draining lymph nodes.[2][4]
- Activation and Differentiation of APCs: MF59 promotes the differentiation of monocytes into monocyte-derived dendritic cells (Mo-DCs) within the draining lymph nodes. These Mo-DCs are highly effective at presenting the antigen to T cells.[1][9]
- Enhanced Adaptive Immune Response: The enhanced antigen presentation leads to a more robust activation and expansion of antigen-specific CD4+ T cells.[10] This, in turn, provides help to B cells, leading to increased antibody production, including broader cross-reactive antibody responses, and the generation of long-lived plasma cells and memory B cells.[1][2]

Signaling Pathways

The signaling pathways initiated by MF59 are complex and not fully elucidated. However, it is known to involve the adaptor protein MyD88, although it does not directly activate Toll-like receptors (TLRs).[11] The release of endogenous danger signals, such as ATP, from muscle cells upon injection of MF59 is also a crucial event.[12]



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MF59 Mechanism of Action

Quantitative Data on Immunogenicity

The use of MF59 as an adjuvant significantly enhances the immunogenicity of co-administered antigens compared to non-adjuvanted vaccines and has shown advantages over other adjuvants like alum in certain contexts.



Vaccine Antigen	Population	Adjuvant Compariso n	Key Immunogen icity Endpoint	Fold Increase with MF59	Reference
Seasonal Influenza (A/H1N1)	Adults 50-64 years	MF59 vs. Non- adjuvanted	Geometric Mean Titer (GMT)	Superiority criteria met	[13]
Seasonal Influenza (A/H3N2)	Adults 50-64 years	MF59 vs. Non- adjuvanted	Geometric Mean Titer (GMT)	Superiority criteria met	[13]
Seasonal Influenza (A/H1N1)	Non-elderly adults	MF59 vs. Non- adjuvanted	Seroconversi on Rate	8.8% absolute increase	[14]
Seasonal Influenza (A/H3N2)	Non-elderly adults	MF59 vs. Non- adjuvanted	Seroconversi on Rate	13.1% absolute increase	[14]
Seasonal Influenza (B strains)	Non-elderly adults	MF59 vs. Non- adjuvanted	Seroconversi on Rate	11.7% absolute increase	[14]
Pandemic Influenza (A/H1N1)	Children 6-35 months	MF59 vs. Non- adjuvanted	Seroprotectio n Rate	Met criteria after 1 dose (vs. not met for non- adjuvanted)	[15]
Subunit Influenza Vaccine	Mice	MF59 vs. Vaccine alone	Antibody Titers	Equivalent titers with 50- to 200-fold less antigen	[7]
HIV-1 gp140	Rabbits	MF59 + Carbopol- 971P vs. MF59 alone	Neutralizing Antibody Titer	>5-fold increase	[3]



SARS-CoV-2 Mice Non- Antibody Titer higher [16]

MF59-like vs. Neutralizing Significantly Antibody Titer higher

Experimental Protocols Protocol 1: Preparation of a Research-Scale MF59-like Emulsion

This protocol describes the preparation of a squalene-based oil-in-water emulsion similar to MF59 for research purposes using microfluidization.[8][17]

Materials:

- Squalene (pharmaceutical grade)
- Span® 85 (Sorbitan trioleate)
- Tween® 80 (Polysorbate 80)
- Citrate buffer (10 mM, pH 6.5)
- Microfluidizer
- Sterile filters (0.22 μm)

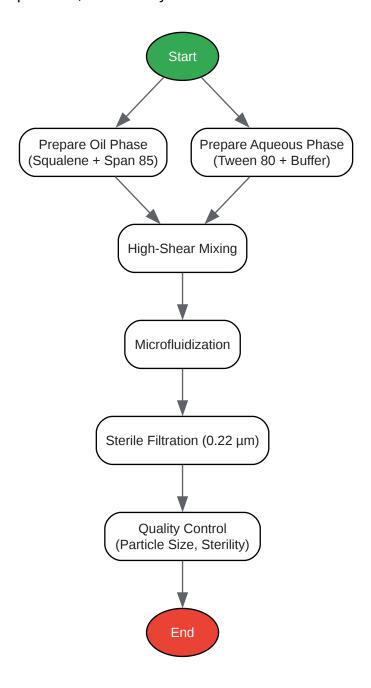
Procedure:

- Prepare the oil phase: In a sterile container, mix Span® 85 and squalene.
- Prepare the aqueous phase: In a separate sterile container, dissolve Tween® 80 in the citrate buffer.
- Create a coarse emulsion: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.
- Microfluidization: Pass the coarse emulsion through a microfluidizer at high pressure (e.g., 28,000 psi) for a sufficient number of passes (e.g., 10 passes) to achieve a translucent



nanoemulsion with a mean droplet size of approximately 160 nm.[17]

- Sterile filtration: Filter the final emulsion through a 0.22 μm sterile filter.
- Quality control: Characterize the emulsion for particle size distribution (e.g., using dynamic light scattering), zeta potential, and sterility.



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MF59-like Emulsion Preparation



Protocol 2: Formulation of a Protein Antigen with an MF59-like Emulsion

This protocol outlines the simple mixing procedure for formulating a protein antigen with a premade MF59-like emulsion.

Materials:

- Purified protein antigen in a suitable buffer (e.g., PBS)
- Pre-made MF59-like emulsion (from Protocol 1)
- Sterile, low-protein-binding tubes and pipette tips

Procedure:

- Determine final concentrations: Decide on the final concentrations of the antigen and adjuvant in the vaccine formulation. A common ratio is 1:1 (v/v) of antigen solution to adjuvant emulsion.[8]
- Aseptic mixing: In a sterile tube, aseptically combine the required volume of the antigen solution with the corresponding volume of the MF59-like emulsion.
- Gentle mixing: Gently mix the components by inverting the tube several times or by gentle vortexing. Avoid vigorous shaking that could denature the protein or disrupt the emulsion.
- Incubation (optional): The formulation can be used immediately or after a short incubation at room temperature or 4°C, depending on the stability of the antigen.
- Visual inspection: Before use, visually inspect the formulation for any signs of instability, such as phase separation or precipitation.

Protocol 3: Assessment of Formulation Stability

This protocol provides methods to assess the physical stability of the antigen-adjuvant formulation.

Methods:



- Visual Inspection: Regularly observe the formulation for any changes in appearance, such as creaming, sedimentation, or phase separation, over a defined period at different storage temperatures (e.g., 4°C, 25°C, 40°C).[17]
- Particle Size Analysis: Use dynamic light scattering to monitor changes in the mean particle size and polydispersity index of the emulsion droplets over time. A significant increase in particle size may indicate emulsion instability.[17]
- Antigen Integrity: To assess the stability of the protein antigen within the formulation, techniques that can be used on turbid samples, such as Fourier-transform infrared (FTIR) spectroscopy or differential scanning calorimetry (DSC), can be employed to monitor changes in the protein's secondary and tertiary structure.[14]
- Antigen Adsorption (Optional): While not the primary mechanism, some non-specific
 adsorption of the antigen to the oil droplets may occur. To quantify this, the formulation can
 be centrifuged at high speed to separate the oil and aqueous phases. The amount of
 unbound protein remaining in the aqueous phase can then be measured using a suitable
 protein quantification assay (e.g., BCA or ELISA).[18]

Protocol 4: In Vivo Immunogenicity Study in Mice

This protocol describes a general procedure for evaluating the immunogenicity of an MF59-formulated antigen in a murine model.

Materials:

- Antigen-adjuvant formulation
- Control formulations (e.g., antigen alone, adjuvant alone)
- Laboratory mice (e.g., BALB/c or C57BL/6)
- Syringes and needles for injection
- Equipment for blood collection and serum separation
- ELISA plates and reagents for antibody titration



Procedure:

- Animal Immunization:
 - Divide mice into experimental groups (e.g., n=5-10 per group).
 - Immunize mice via the desired route (e.g., intramuscularly or subcutaneously) with the antigen-adjuvant formulation or control formulations. A typical immunization volume is 50-100 μL.
 - A prime-boost regimen is often used, with a primary immunization on day 0 and a booster immunization on day 14 or 21.[16]
- Sample Collection:
 - Collect blood samples at various time points (e.g., pre-immunization, and 1-2 weeks after the final immunization).
 - Process blood to obtain serum and store at -20°C or -80°C.
- Antibody Titer Determination by ELISA:
 - Coat ELISA plates with the target antigen.
 - Block the plates to prevent non-specific binding.
 - Add serial dilutions of the collected sera and incubate.
 - Wash the plates and add a secondary antibody conjugated to an enzyme (e.g., HRPconjugated anti-mouse IgG).
 - Add a substrate and measure the resulting colorimetric reaction.
 - Determine the antibody endpoint titer for each mouse.[1]
- Cellular Immune Response (Optional):
 - At the end of the study, spleens can be harvested to isolate splenocytes.

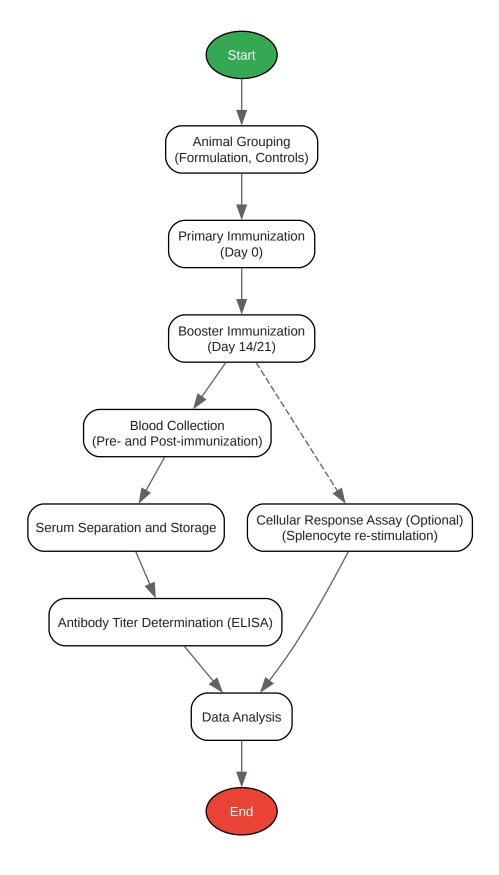
Methodological & Application





 Antigen-specific T cell responses can be assessed by in vitro re-stimulation of splenocytes with the antigen, followed by measurement of cytokine production (e.g., IFN-γ, IL-4) by ELISA or intracellular cytokine staining and flow cytometry.[1]





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In Vivo Immunogenicity Study



Conclusion

MF59 is a highly effective oil-in-water emulsion adjuvant that enhances the immune response to co-administered antigens through the creation of a localized immunocompetent environment. The application of MF59 in vaccine development involves the formulation of a stable emulsion with the target antigen, rather than chemical conjugation. The protocols and data presented provide a framework for researchers to formulate and evaluate MF59-adjuvanted vaccine candidates in a preclinical setting.

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